(5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 618073-64-6
VCID: VC16123300
InChI: InChI=1S/C23H23N3O4S/c1-4-5-12-30-17-8-6-15(7-9-17)21-24-23-26(25-21)22(27)20(31-23)14-16-13-18(28-2)10-11-19(16)29-3/h6-11,13-14H,4-5,12H2,1-3H3/b20-14-
SMILES:
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.5 g/mol

(5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 618073-64-6

Cat. No.: VC16123300

Molecular Formula: C23H23N3O4S

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 618073-64-6

Specification

CAS No. 618073-64-6
Molecular Formula C23H23N3O4S
Molecular Weight 437.5 g/mol
IUPAC Name (5Z)-2-(4-butoxyphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C23H23N3O4S/c1-4-5-12-30-17-8-6-15(7-9-17)21-24-23-26(25-21)22(27)20(31-23)14-16-13-18(28-2)10-11-19(16)29-3/h6-11,13-14H,4-5,12H2,1-3H3/b20-14-
Standard InChI Key KRMDUJBQMSWWHK-ZHZULCJRSA-N
Isomeric SMILES CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/SC3=N2
Canonical SMILES CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a bicyclic system comprising a thiazole ring fused to a 1,2,4-triazole moiety. The Z-configuration at the C5 position ensures stereochemical specificity, while the 4-butoxyphenyl and 2,5-dimethoxybenzylidene groups enhance hydrophobic interactions with biological targets. Key structural parameters include:

PropertyValue
Molecular FormulaC₂₃H₂₃N₃O₄S
Molecular Weight437.51 g/mol
Lipophilicity (LogP)3.8 ± 0.2 (experimental)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

The absence of hydrogen bond donors and moderate lipophilicity suggest favorable membrane permeability, aligning with Lipinski’s rule of five .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methoxy (δ 3.75–3.85 ppm) and butoxy (δ 1.35–1.50 ppm) protons. The benzylidene proton resonates as a singlet at δ 7.92 ppm, confirming conjugation with the thiazolo-triazole system . Mass spectrometry data show a molecular ion peak at m/z 438.1 ([M+H]⁺), consistent with the molecular formula.

Synthesis and Structural Optimization

Multi-Step Synthetic Pathways

The synthesis employs a three-component reaction involving:

  • Thiazolo[3,2-b] triazol-6-one as the core scaffold.

  • 4-Butoxybenzaldehyde for aryl substitution.

  • 2,5-Dimethoxybenzaldehyde for benzylidene formation .

Reaction conditions (e.g., acetic acid/sodium acetate catalyst, 80°C, 12 hours) yield the target compound with 65–70% purity, necessitating recrystallization from ethanol for pharmaceutical-grade material .

Isomerization Dynamics

In solution, the compound exhibits Z/E isomerism at the benzylidene double bond. High-performance liquid chromatography (HPLC) analyses show a 4:1 Z/E ratio under ambient conditions, with the Z-isomer predominating due to steric stabilization from the butoxy group .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine macrophage models, the compound reduces TNF-α production by 40% at 5 µM, comparable to dexamethasone. This activity correlates with its ability to suppress NF-κB nuclear translocation .

Drug-Likeness and ADME Profiling

In Silico Predictions

Computational models using SwissADME and Molinspiration tools predict:

ParameterValue
Gastrointestinal AbsorptionHigh (88%)
Blood-Brain Barrier PenetrationLow (LogBB = -1.2)
CYP2D6 InhibitionNon-inhibitor
Bioactivity Score-0.56 (GPCR ligand likelihood)

These metrics underscore its suitability for oral administration and low neurotoxicity risk .

Toxicity Profile

The compound exhibits negligible hepatotoxicity in vitro (IC₅₀ > 100 µM in HepG2 cells) and no mutagenic alerts in Ames tests, supporting its safety profile .

Structural Analogs and SAR Insights

Comparative analyses with related derivatives reveal critical structure-activity relationships (SAR):

AnalogModificationActivity Trend
2-Amino-1,3-thiazole Simplified core↓ Anticancer activity (IC₅₀ > 50 µM)
5-(3-Nitrophenylidene)-thiazolo-triazole Electron-withdrawing group↑ Top1 inhibition (92% at 10 µM)
2-(Furan-2-yl)-5-[3-(2-methoxyphenyl)prop-2-en-1-ylidene] derivative Extended conjugation↑ Solubility (LogP = 3.2)

The butoxy and dimethoxy groups are essential for balancing lipophilicity and target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator